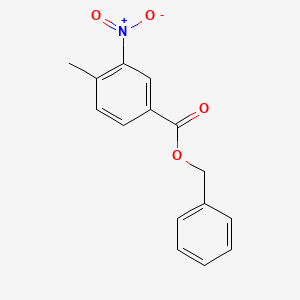

benzyl 4-methyl-3-nitrobenzoate

Description

Benzyl 4-methyl-3-nitrobenzoate is a nitro-substituted aromatic ester characterized by a benzyl ester group (-OCH₂C₆H₅), a methyl group at the para position (C4), and a nitro group (-NO₂) at the meta position (C3) on the benzoate ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where nitroaromatic compounds are often precursors to amines via reduction reactions. For instance, esterification of 4-methyl-3-nitrobenzoic acid with benzyl chloride in the presence of a base (e.g., K₂CO₃) under reflux conditions—similar to the preparation of methyl 4-(3-nitrobenzyloxy)benzoate —would likely yield the target compound.

Key properties such as molecular weight (calculated as 271.27 g/mol for C₁₅H₁₃NO₄) and solubility (expected to be moderate in polar aprotic solvents like DMF or acetone) are derived from structural analogs. The nitro group enhances electrophilic reactivity, making the compound suitable for further functionalization, while the benzyl ester acts as a protecting group for the carboxylic acid, which can be selectively cleaved via hydrogenolysis .

Properties

IUPAC Name |

benzyl 4-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-11-7-8-13(9-14(11)16(18)19)15(17)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMMUHNFJSEHCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 4-methyl-3-nitrobenzoate typically involves the esterification of 4-methyl-3-nitrobenzoic acid with benzyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can also be employed to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-methyl-3-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl ester group can be hydrolyzed to yield 4-methyl-3-nitrobenzoic acid and benzyl alcohol under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

Reduction: 4-Methyl-3-aminobenzoate.

Substitution: 4-Methyl-3-nitrobenzoic acid and benzyl alcohol

Scientific Research Applications

Benzyl 4-methyl-3-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzyl 4-methyl-3-nitrobenzoate primarily involves its reactivity towards nucleophiles and reducing agents. The nitro group is susceptible to reduction, while the ester group can undergo hydrolysis. These reactions are facilitated by the presence of specific catalysts and reagents, which target the functional groups present in the compound .

Comparison with Similar Compounds

Methyl 4-Methyl-3-Nitrobenzoate

- Structure : Methyl ester (-OCH₃) at C1, methyl at C4, nitro at C3.

- Molecular Weight: 195.17 g/mol (C₉H₉NO₄) .

- Key Data : CAS 7356-11-8, >95% purity, commercially available.

- Applications: Used as an internal standard in NMR quantification due to its stability . Unlike benzyl esters, methyl esters are resistant to hydrogenolysis, making them suitable for reactions requiring inert ester groups.

tert-Butyl 4-Methyl-3-Nitrobenzoate

- Structure : tert-butyl ester (-OC(CH₃)₃) at C1.

- Reactivity: Undergoes catalytic hydrogenation (Pd/C, cyclohexene, 80°C) to yield tert-butyl 3-amino-4-methylbenzoate in 92% yield . The bulky tert-butyl group may slow reaction kinetics compared to benzyl or methyl esters.

Methyl 4-Formyl-3-Nitrobenzoate

- Structure : Formyl (-CHO) at C4, nitro at C3.

- Molecular Weight: 209.17 g/mol (C₉H₇NO₅) .

- Reactivity : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions), distinguishing it from methyl- or benzyl-substituted analogs.

Methyl 3-(Benzyloxy)-4-Nitrobenzoate

- Structure : Benzyloxy (-OCH₂C₆H₅) at C3, nitro at C4.

- Molecular Weight: 287.27 g/mol (C₁₅H₁₃NO₅) .

- Applications : The benzyloxy group can be cleaved under acidic or reductive conditions, offering orthogonal deprotection strategies compared to benzyl esters.

Comparative Analysis

Physical Properties

| Compound | Ester Group | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|

| Benzyl 4-methyl-3-nitrobenzoate | Benzyl | 4-CH₃, 3-NO₂ | 271.27 (calc) | Not reported | Moderate (DMF) |

| Methyl 4-methyl-3-nitrobenzoate | Methyl | 4-CH₃, 3-NO₂ | 195.17 | Not reported | High (EtOAc) |

| tert-Butyl 4-methyl-3-nitrobenzoate | tert-Butyl | 4-CH₃, 3-NO₂ | 237.26 (calc) | Not reported | Low (hexanes) |

| Methyl 4-formyl-3-nitrobenzoate | Methyl | 4-CHO, 3-NO₂ | 209.17 | Not reported | Moderate (CH₂Cl₂) |

Research Findings

- Catalytic Reduction : tert-Butyl 4-methyl-3-nitrobenzoate was reduced to the corresponding amine in 92% yield using Pd/C and cyclohexene . Similar conditions may apply to benzyl derivatives, though competing ester cleavage must be controlled.

- Synthetic Utility : Methyl 4-methyl-3-nitrobenzoate’s role as an internal standard highlights its stability under diverse reaction conditions .

- Nitration Methods: Nitro group introduction via mixed HNO₃/H₂SO₄ systems (e.g., in methyl 4-butyrylamino-3-methyl-5-nitrobenzoate synthesis) ensures high yields (>80%) , a strategy applicable to benzyl ester analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing benzyl 4-methyl-3-nitrobenzoate, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves esterification of 4-methyl-3-nitrobenzoic acid with benzyl alcohol using concentrated sulfuric acid (H₂SO₄) as a catalyst. For example, refluxing the acid in methanol with H₂SO₄ for 4 hours achieves ester formation, followed by extraction with ethyl acetate (EtOAc) and washing with saturated brine . Optimization includes adjusting reaction time, temperature (e.g., reflux vs. room temperature), and catalyst loading to maximize yield.

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : After synthesis, the crude product is typically concentrated under vacuum, diluted with water, and extracted with EtOAc. Column chromatography (e.g., silica gel with hexane/EtOAc gradients) or recrystallization from solvents like dichloromethane (DCM) or ethanol can isolate the pure compound. Purity is validated via thin-layer chromatography (TLC) or HPLC .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features, such as the benzyl ester group (δ ~5.3 ppm for CH₂) and nitro group position. Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation .

Advanced Research Questions

Q. How can this compound serve as an internal standard in quantitative NMR (qNMR)?

- Methodological Answer : Its stable, non-reactive nature and distinct NMR signals make it suitable for qNMR. For example, in organocatalytic reactions, it is added at a known concentration (e.g., 20 mol%) to the reaction mixture. Integration of its aromatic proton signals relative to product signals enables yield calculation. Deuterated solvents (e.g., CDCl₃ or CD₂Cl₂) are used to avoid signal overlap .

Q. What strategies mitigate side reactions during the reduction of the nitro group in this compound?

- Methodological Answer : Catalytic hydrogenation (e.g., H₂/Pd-C) under controlled pH and temperature minimizes over-reduction or ester hydrolysis. Alternatively, selective reducing agents like SnCl₂/HCl or Fe/AcOH target the nitro group while preserving the ester. Monitoring via TLC or in-situ IR ensures reaction progression .

Q. How do crystallographic data resolve contradictions in structural analysis (e.g., NMR vs. X-ray)?

- Methodological Answer : X-ray crystallography provides definitive bond lengths and angles, resolving ambiguities from NMR (e.g., rotational isomers). Software like SHELXL refines crystal structures using high-resolution data, while ORTEP-3 generates graphical representations of hydrogen bonding and molecular packing .

Q. What experimental design principles optimize this compound’s role in multi-step syntheses?

- Methodological Answer : Design of Experiments (DoE) frameworks, such as uniform experimental design, test variables like molar ratios, solvent polarity, and catalyst type. For example, in esterification, varying H₂SO₄ concentration (1–5%) and reaction time (2–8 hours) identifies optimal conditions. Response surface methodology (RSM) models nonlinear relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.